![molecular formula C9H15NO2 B8113769 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Overview
Description
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid and its derivatives have been synthesized and studied for their potential applications in chemistry, biochemistry, and drug design. These compounds are part of a family of sterically constrained amino acids, which are useful in various synthetic and medicinal chemistry contexts (Radchenko, Grygorenko, & Komarov, 2010). Additionally, the construction of spirocyclic scaffolds and exploration of their stereochemistry are important areas of research, particularly for probing topologies of different receptors (Chernykh et al., 2014).
Material Science Applications
These compounds have been utilized in the synthesis of optically active oligo- and polyamides, demonstrating their potential in the field of material science. The specific optical rotations of compounds with spiran units have been studied, leading to the development of polymers soluble in common organic polar solvents (Tang, Miura, Imae, & Kawakami, 1999).
Novel Building Blocks for Medicinal Chemistry
The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been explored. These compounds are notable for their three-dimensional shape and diverse fluorine substitution patterns, making them potentially useful in medicinal chemistry (Chernykh et al., 2016).
Enzyme-Catalyzed Synthesis
The enzyme-catalyzed synthesis of spiro[3.3]heptane derivatives demonstrates the potential of these compounds in asymmetric synthesis and enzymatic resolution processes. This approach can lead to compounds with axial chirality, useful in various chemical syntheses (Naemura & Furutani, 1990).
Exploration of Spirocyclic Chemistry
Research into the acid-catalyzed reactions of related spirocyclic compounds contributes to a broader understanding of the chemical behavior of these structures. Such studies provide insights into carbenium ion chemistry and the potential for transannular ring expansion in spirocyclic compounds (Adam & Crämer, 1987).
properties
IUPAC Name |
6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEJMAOTBGJCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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